molecular formula C14H12FNO4S B6263549 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid CAS No. 250714-71-7

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid

Cat. No.: B6263549
CAS No.: 250714-71-7
M. Wt: 309.3
InChI Key:
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Description

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a fluorobenzene sulfonamide group attached to a phenylacetic acid moiety

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target, the macrophage metalloelastase, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include advanced techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is unique due to the presence of both a fluorobenzene sulfonamide group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Properties

CAS No.

250714-71-7

Molecular Formula

C14H12FNO4S

Molecular Weight

309.3

Purity

95

Origin of Product

United States

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